molecular formula C18H26N6O3 B2699988 2-(6-Hexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide CAS No. 887872-91-5

2-(6-Hexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide

Número de catálogo B2699988
Número CAS: 887872-91-5
Peso molecular: 374.445
Clave InChI: PHLOSIWWPVCRNX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(6-Hexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide, also known as HTI-286, is a synthetic compound that belongs to the class of purine analogues. It has been extensively studied for its potential as an anticancer agent due to its ability to inhibit microtubule dynamics, which is essential for cell division. HTI-286 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Aplicaciones Científicas De Investigación

Imaging Hypoxia in Cancer The study by Komar et al. (2008) evaluated the use of EF5, a compound structurally related to the one , labeled with 18F-fluorine for imaging hypoxia in patients with squamous cell carcinoma of the head and neck. This research highlights the potential of using specific chemical compounds to target and visualize hypoxic tumor environments, which can be crucial for the diagnosis and treatment planning of cancer. The findings suggest that compounds like 2-(6-Hexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide could be explored for similar diagnostic applications in oncology (Komar et al., 2008).

Antinociceptive and Antiinflammatory Properties Research conducted by Rouleau et al. (1997) on BP 2-94, a prodrug with a component similar to the compound , demonstrated its antiinflammatory and antinociceptive properties in rodents. This suggests that compounds with intricate imidazole-based structures can play a significant role in developing new therapies for inflammatory diseases and pain management. The study's findings open up possibilities for further exploration of 2-(6-Hexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide in these therapeutic areas (Rouleau et al., 1997).

Metabolism and Excretion Studies The metabolism and excretion patterns of drugs are critical for understanding their pharmacokinetics and safety profiles. Studies like those on mirabegron by Takusagawa et al. (2012), which investigated the metabolic pathways and excretion of a β3-adrenoceptor agonist, provide insights into how similar compounds are processed in the body. Such research could inform the development of 2-(6-Hexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide, especially in terms of optimizing its pharmacokinetic properties and ensuring its safe use in clinical settings (Takusagawa et al., 2012).

Biomonitoring for Exposure Assessment Research on the biomonitoring of neonicotinoid insecticides by Song et al. (2020) highlights the importance of detecting and quantifying metabolites in biological samples to assess exposure to hazardous substances. Similar methodologies could be applied to 2-(6-Hexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide, especially in occupational settings or during clinical trials to monitor exposure levels and ensure safety (Song et al., 2020).

Propiedades

IUPAC Name

2-(6-hexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O3/c1-5-6-7-8-9-22-11(2)12(3)24-14-15(20-17(22)24)21(4)18(27)23(16(14)26)10-13(19)25/h5-10H2,1-4H3,(H2,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLOSIWWPVCRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Hexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.